3-fluoro-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
The compound 3-fluoro-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, a scaffold central to tropane alkaloids with diverse biological activities, including neuropharmacological and antipathogenic effects . Its structure combines a bicyclic amine core with a fluorine substituent at the 3-position and a thiophen-2-yl carboxamide group at the 8-position.
Properties
IUPAC Name |
3-fluoro-N-thiophen-2-yl-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2OS/c13-8-6-9-3-4-10(7-8)15(9)12(16)14-11-2-1-5-17-11/h1-2,5,8-10H,3-4,6-7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKZNXHSZVEHJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a fluorinated amine with a thiophene derivative under controlled conditions to form the desired bicyclic structure. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
3-fluoro-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound featuring a bicyclic structure with potential applications in medicinal chemistry and biological research. It has a CAS Number of 2320212-79-9 and a molecular weight of 254.33 g/mol.
Properties
- IUPAC Name: 3-fluoro-N-thiophen-2-yl-8-azabicyclo[3.2.1]octane-8-carboxamide
- Molecular Formula: C12H15FN2OS
- InChI: InChI=1S/C12H15FN2OS/c13-8-6-9-3-4-10(7-8)15(9)12(16)14-11-2-1-5-17-11/h1-2,5,8-10H,3-4,6-7H2,(H,14,16)
- InChI Key: JLKZNXHSZVEHJB-UHFFFAOYSA-N
- Canonical SMILES: C1CC2CC(CC1N2C(=O)NC3=CC=CS3)F
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation: Introduces additional functional groups or modifies existing ones.
- Reduction: Removes oxygen-containing groups or reduces double bonds.
- Substitution: Replaces one functional group with another, often using specific reagents.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens, with controlled temperatures and specific solvents to ensure the desired outcome. The major products depend on the specific conditions and reagents used; for example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
This compound is used in scientific research in various ways:
- Chemistry: As a building block in organic synthesis to create more complex molecules.
- Biology: In studies involving enzyme interactions and protein binding.
- Industry: In the production of specialty chemicals and materials with unique properties.
This compound has significant potential in medicinal chemistry and biological research due to its unique bicyclic structure that allows interactions with biological targets. It is of interest in studies related to enzyme inhibition, receptor binding, and antibacterial activity. The compound's structure facilitates binding to these targets, modulating their activity and influencing biological pathways, including signal transduction, metabolic regulation, and gene expression.
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Potential inhibition of serine proteases | |
| Antibacterial | Activity against Gram-negative bacteria | |
| Receptor Binding | Interaction with dopamine and serotonin transporters |
Recent studies have shown that derivatives of 8-azabicyclo[3.2.1]octane, including the targeted compound, exhibit antibacterial properties against resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae, by inhibiting penicillin-binding proteins (PBPs) vital for bacterial cell wall synthesis. In vivo studies using mouse models infected with carbapenem-resistant strains demonstrated significant restoration of antibiotic efficacy when used with existing antibiotics like meropenem, suggesting its potential as a novel therapeutic agent in combating antibiotic resistance.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
N-[8-(Aminobenzyl)-8-azabicyclo[3.2.1]oct-3β-yl)]-2-naphthamide Derivatives
- Structure: Features an aminobenzyl substituent and 2-naphthamide group instead of fluorine and thiophene carboxamide .
- Key Difference : Bulkier naphthamide group may reduce blood-brain barrier penetration compared to the thiophene carboxamide.
Pyrazole Azabicyclo[3.2.1]octane Sulfonamides (e.g., Compound 38)
- Structure: Contains a sulfonamide group and 4-isopropylphenoxy substituent .
- Activity: Designed as non-opioid analgesics, targeting sigma receptors .
- Key Difference : Sulfonamide groups enhance solubility but may increase renal toxicity risks compared to carboxamides.
Maraviroc-Related Derivatives
3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
- Structure : Substituted with pyridinesulfonyl and trifluoromethylphenyl groups .
- Activity : Likely targets enzymes or receptors via sulfonyl-based hydrogen bonding .
- Key Difference : Pyridine vs. thiophene alters electronic properties and binding selectivity.
Pharmacokinetic and Physicochemical Comparisons
Table 1: Key Properties of Selected Analogues
*Estimated based on molecular formula.
Electronic and Steric Effects
- Fluorine Substituent: In the target compound, the 3-fluoro group increases electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogues like the naphthamide derivatives .
- Thiophene vs.
Bioavailability
- Carboxamide vs. Sulfonamide : The carboxamide group in the target compound may improve oral bioavailability over sulfonamide-containing derivatives (e.g., Compound 38) due to reduced polarity .
Research Findings and Trends
- Scaffold Modifications : Evidence highlights that substituents at the 3- and 8-positions critically influence activity. For example, fluorination and heteroaromatic groups (thiophene, pyridine) optimize receptor affinity and pharmacokinetics .
- Synthetic Routes : Enantioselective methods for the 8-azabicyclo[3.2.1]octane scaffold (e.g., cycloadditions, chiral pool strategies) enable precise stereochemical control, as seen in tropane alkaloid synthesis .
Biological Activity
3-fluoro-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique bicyclic structure allows for various interactions with biological targets, making it a subject of interest in studies related to enzyme inhibition, receptor binding, and antibacterial activity.
- IUPAC Name : this compound
- CAS Number : 2320212-79-9
- Molecular Formula : C12H15FN2OS
- Molecular Weight : 254.33 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure facilitates binding to these targets, which can modulate their activity and influence various biological pathways, including:
- Signal Transduction : The compound may alter signaling pathways that are crucial for cellular responses.
- Metabolic Regulation : It could impact metabolic processes by influencing enzyme activities.
- Gene Expression : Interaction with nuclear receptors might lead to changes in gene transcription.
Biological Activity Data
Antibacterial Activity
Recent studies have demonstrated that derivatives of 8-azabicyclo[3.2.1]octane, including the targeted compound, exhibit antibacterial properties against resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The mechanism involves inhibiting penicillin-binding proteins (PBPs) which are vital for bacterial cell wall synthesis.
In a specific case study, the compound was tested in vivo using mouse models infected with carbapenem-resistant strains, showing significant restoration of antibiotic efficacy when used in combination with existing antibiotics like meropenem. This suggests its potential as a novel therapeutic agent in combating antibiotic resistance .
Enzyme Interaction Studies
Another research focus has been on the interaction of this compound with monoamine transporters. Studies indicated that this compound could serve as a selective inhibitor for the dopamine transporter (DAT) with a Ki value indicating high potency (around 4 nM), suggesting its potential utility in treating disorders related to dopamine dysregulation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-fluoro-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide, and what challenges arise during its stereoselective synthesis?
- Methodology : The compound’s synthesis typically involves functionalizing the 8-azabicyclo[3.2.1]octane core. Key steps include fluorination at the 3-position and coupling the thiophen-2-yl carboxamide group. Challenges include maintaining stereochemical integrity during fluorination and achieving regioselective substitution. Enantioselective methods, such as chiral auxiliaries or catalysts, are critical for accessing enantiopure forms .
- Example : A reported approach (Scheme 2 in ) uses intermediates like N-(8-azabicyclo[3.2.1]oct-3β-yl)-carboxamide derivatives, followed by fluorination via electrophilic fluorinating agents (e.g., Selectfluor®).
Q. Which biochemical targets are associated with the 8-azabicyclo[3.2.1]octane scaffold, and how does fluorination at the 3-position modulate activity?
- Methodology : The 8-azabicyclo[3.2.1]octane core is known to interact with monoamine transporters (DAT, SERT) and enzymes like acetylcholinesterase . Fluorination enhances metabolic stability and influences binding affinity. For example, 3-fluoro substitution may alter electron density, affecting interactions with hydrophobic enzyme pockets.
- Data : highlights that fluorinated derivatives show improved pharmacokinetic profiles compared to non-fluorinated analogs due to reduced oxidative metabolism.
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodology : Use HPLC-MS for purity assessment and quantification, supported by H/C NMR for structural elucidation. X-ray crystallography or computational modeling (e.g., DFT) resolves stereochemical ambiguities .
- Example : In , H NMR and GC-MS confirmed the structure of analogous 8-azabicyclo[3.2.1]octane derivatives, with diagnostic peaks for fluorinated carbons observed at ~160 ppm in C NMR.
Advanced Research Questions
Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) impact selectivity for dopamine vs. serotonin transporters?
- Methodology : Perform competitive binding assays ( determination) using radiolabeled ligands (e.g., H-WIN 35428 for DAT). Computational docking studies (AutoDock Vina) correlate substituent electronic properties (Hammett constants) with binding affinity .
- Data : shows that aryl substituents (e.g., 4-fluorophenyl) increase DAT selectivity, while heterocyclic groups (e.g., thiophene) may enhance SERT interaction.
Q. What metabolic pathways degrade this compound, and how can its stability be optimized?
- Methodology : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Identify major oxidation sites (e.g., N-demethylation, thiophene ring oxidation). Introduce deuterium or bulky substituents to block metabolic hotspots .
- Contradiction : notes that fluorination reduces oxidative degradation, but reports unexpected N-dealkylation in similar tropane derivatives, suggesting species-specific metabolism.
Q. How can conflicting SAR data on fluorinated analogs be resolved?
- Methodology : Replicate assays under standardized conditions (e.g., pH, temperature) to minimize variability. Use isothermal titration calorimetry (ITC) to dissect enthalpic/entropic contributions to binding. Cross-validate with in silico free-energy calculations (e.g., MM-GBSA) .
- Example : and report divergent DAT affinities for fluorinated vs. non-fluorinated analogs, possibly due to differences in assay protocols or conformational flexibility of the bicyclic core.
Key Research Gaps
- Stereochemical Impact : Limited data on how exo vs. endo fluorination affects target engagement ( suggests enantiomers may have divergent pharmacological profiles).
- In Vivo Efficacy : Most studies focus on in vitro assays; animal models are needed to validate transporter inhibition and CNS penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
